(R)-Hexahydroimidazo[1,5-c]thiazole
Description
Structure
3D Structure
Properties
IUPAC Name |
(7aR)-1,3,5,6,7,7a-hexahydroimidazo[1,5-c][1,3]thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2S/c1-5-2-8-4-7(5)3-6-1/h5-6H,1-4H2/t5-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZHFITGTMUHVNW-RXMQYKEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CSCN2CN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2CSCN2CN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for R Hexahydroimidazo 1,5 C Thiazole and Analogs
Development of Biomimetic Synthesis Approaches
Biomimetic synthesis, which mimics the biosynthetic pathways of natural products, has proven to be a powerful strategy for the efficient and stereocontrolled construction of complex molecules like hexahydroimidazo[1,5-c]thiazole derivatives. This approach was successfully employed in the total synthesis of (+)-meyeniins A–C, a novel class of sulfur-containing hexahydroimidazo[1,5-c]thiazole derivatives isolated from the tubers of Lepidium meyenii (maca). bohrium.combohrium.comconicet.gov.ar The synthetic strategy was guided by a biosynthetic hypothesis, suggesting a combination of condensation and Edman degradation-type reactions. bohrium.comresearchgate.net
A notable feature of the biomimetic synthesis of meyeniin natural products is the application of a reaction sequence that mirrors the principles of Edman degradation. bohrium.comresearchgate.net Edman degradation is a well-established method for the sequential removal of amino acid residues from the N-terminus of a peptide. In this synthetic context, a similar cascade of reactions involving an isothiocyanate intermediate is proposed to occur, leading to the formation of the thiohydantoin ring, which is an integral part of the hexahydroimidazo[1,5-c]thiazole system. This biomimetic application of an Edman-type reaction provides an elegant and efficient pathway to the target molecule. bohrium.comresearchgate.net
Stereocontrolled Synthesis Strategies for Enantiomeric Purity
Achieving high enantiomeric purity is a critical aspect of synthesizing biologically active molecules. In the case of (R)-hexahydroimidazo[1,5-c]thiazole derivatives, stereocontrolled synthesis is essential. The biomimetic synthesis of (+)-meyeniins A–C successfully addressed this challenge, yielding the natural enantiomers in a controlled manner. bohrium.comresearchgate.net The stereochemistry of the final products was confirmed through extensive spectroscopic analysis, including circular dichroism (CD) spectra, and by comparing the synthetic compounds with the natural isolates. bohrium.comresearchgate.net The development of such stereocontrolled routes is vital for producing enantiomerically pure compounds for biological evaluation.
General Synthetic Routes for Imidazole-Thiazole Fused Heterocycles
The fusion of imidazole (B134444) and thiazole (B1198619) rings can result in various isomers, with the imidazo[2,1-b]thiazole (B1210989) system being the most extensively studied. While distinct from the [1,5-c] system, the general synthetic principles for constructing these fused heterocycles often involve common reaction types, such as cyclization reactions and the condensation of thioamides with carbonyl compounds.
The construction of the imidazo[1,5-c]thiazole ring system fundamentally relies on intramolecular cyclization reactions. In one approach, the synthesis of 2,3-dihydroimidazo[2,1-b] bohrium.comthiazol-5-ones was achieved through the electrophilic intramolecular cyclization of 3-allyl-2-thiohydantoins. nuph.edu.ua Another strategy involves the reaction of 2-aminoimidazoles with α-haloketones to yield imidazo[2,1-b]thiazoles. While these examples lead to different isomers, the underlying principle of forming a new ring through cyclization is a cornerstone of synthesizing this class of fused heterocycles. The regioselectivity of the cyclization is a key factor that determines which isomer is formed.
A classic and widely used method for the synthesis of the thiazole ring is the Hantzsch thiazole synthesis, which involves the reaction of a thioamide with an α-halo-carbonyl compound. ijper.orgnih.govresearchgate.netnih.gov This fundamental reaction can be adapted to construct fused imidazothiazole systems. For instance, starting with a pre-formed imidazole ring containing a thioamide or a related reactive group, subsequent reaction with an appropriate α-halo-carbonyl compound can lead to the formation of the fused thiazole ring. The kinetics of this reaction have been studied, revealing a second-order rate constant with respect to both the thioamide and the α-halo carbonyl compound. researchgate.net The versatility of the Hantzsch synthesis and its variations makes it a valuable tool in the synthesis of a wide range of thiazole-containing heterocycles.
Synthesis of Imidazole-Thiazole Hybrid Derivatives
The synthesis of hybrid molecules incorporating both imidazole and thiazole rings represents a significant area of research due to the diverse biological activities associated with these heterocycles. A key strategy for constructing these hybrid systems involves the reaction of carbothioamides with various electrophilic reagents to build the thiazole ring onto an existing imidazole scaffold.
One reported method involves the reaction of 1-(2-(furan-2-yl)-4-methyl-1H-imidazol-5-yl)ethan-1-one with N-arylhydrazinecarbothioamide in the presence of hydrochloric acid to yield thiosemicarbazones. These intermediates are then reacted with hydrazonyl chlorides in refluxing ethanol (B145695) with triethylamine (B128534) as a base. This sequence proceeds via a nucleophilic substitution followed by intramolecular cyclization to afford 1,3-thiazole derivatives. An alternative pathway to similar 1,3-thiazole derivatives involves the reaction of the initial thiosemicarbazone intermediates with chloroacetone, followed by diazotization with 4-methylbenzenediazonium (B1208422) chloride. Furthermore, treatment of the thiourea (B124793) derivatives with ethyl chloroacetate (B1199739) in the presence of sodium acetate (B1210297) leads to the formation of thiazolidinone derivatives. researchgate.net
A notable biomimetic synthesis has led to the isolation and structural elucidation of (+)-Meyeniins A–C, which are naturally occurring sulfur-containing hexahydroimidazo[1,5-c]thiazole derivatives discovered in the tubers of Lepidium meyenii (maca). acs.orgscience.gov This synthesis was guided by a biosynthetic hypothesis and successfully achieved through a combination of a condensation reaction and Edman degradation, allowing for the stereocontrolled preparation of the natural products and their enantiomers. acs.org The structure of Meyeniin A was ultimately confirmed through X-ray analysis of a racemic crystal. thalesnano.com
More complex fused systems, such as benzo[d]imidazo[2,1-b]thiazoles, can be synthesized through the condensation of 5-(biphenyl-4-yl)-1,3,4-thiadiazol-2-amine with aromatic ketones. This reaction is efficiently carried out under microwave irradiation in the presence of N-bromosuccinimide, PEG-400, and water, yielding the products in quantitative amounts after a short reaction time. acs.org
The following table summarizes the key aspects of these synthetic approaches:
| Starting Material | Reagents | Product | Key Features |
| 1-(2-(furan-2-yl)-4-methyl-1H-imidazol-5-yl)ethan-1-one, N-arylhydrazinecarbothioamide | 1. HCl2. Hydrazonyl chlorides, Et3N | 1,3-Thiazole derivatives | Formation of thiosemicarbazone intermediate, followed by cyclization. |
| Thiosemicarbazone intermediate | Chloroacetone, then 4-methylbenzenediazonium chloride | 1,3-Thiazole derivatives | Alternative route to 1,3-thiazole derivatives. |
| Thiourea derivatives | Ethyl chloroacetate, AcONa | Thiazolidinone derivatives | Formation of a thiazolidinone ring. |
| Amino acids | Condensation reaction, Edman degradation | (+)-Meyeniins A–C | Biomimetic, stereocontrolled synthesis of natural products. |
| 5-(biphenyl-4-yl)-1,3,4-thiadiazol-2-amine, Aromatic ketones | NBS, PEG-400, H2O, Microwave | Benzo[d]imidazo[2,1-b]thiazoles | Efficient, microwave-assisted synthesis of fused systems. |
Advanced Synthetic Transformations for Derivatization
Functionalization of the Hexahydroimidazo[1,5-c]thiazole Scaffold
The functionalization of the hexahydroimidazo[1,5-c]thiazole scaffold and related structures is crucial for exploring structure-activity relationships and developing new therapeutic agents. Research has demonstrated various strategies for modifying these core structures at different positions.
One approach focuses on the derivatization of related indoline-based scaffolds that can be considered precursors or analogs. For instance, starting from 5-nitroindoline (B147364), both the N-1 and C-5 positions can be functionalized. The N-1 position can be alkylated using various aldehydes. The nitro group at the C-5 position can be reduced to an amine, which then serves as a handle for further modifications. This amine can be converted into an isothiocyanate by reaction with carbon disulfide followed by treatment with ethyl chloroformate. The resulting isothiocyanate can then be reacted with amines to generate thiourea analogs. nih.govacs.org
In a specific example leading to hexahydroimidazo[1,5-c]thiazolidine derivatives, N-Cbz-L-Leu-OH is first reduced to the corresponding aldehyde. This aldehyde is then reacted with L-Cys-OEt to form a thiazolidine (B150603) intermediate as a diastereomeric mixture. Subsequent reaction with triphosgene (B27547) and a protected amine, followed by intramolecular cyclization, yields a hydantoin (B18101) ring fused to the thiazolidine, which is a core component of the hexahydroimidazo[1,5-c]thiazole system. Further modifications, such as guanidination, can be performed on the side chain. nih.govacs.org The stereochemistry of these derivatives can be assigned using techniques like ROESY NMR. nih.govacs.org
The versatility of functionalization is also highlighted in the synthesis of other fused thiazole systems. For example, a sulfone moiety on a 2H-thiazolo[4,5-d] acs.orgnih.govbeilstein-journals.orgtriazole ring has been shown to be a versatile reactive tag. It can undergo SNAr reactions with various primary and secondary amines, as well as alcohols and thiols, to introduce a wide range of substituents. It also facilitates metal-catalyzed couplings and radical-based alkylations, demonstrating the broad potential for derivatization of such heterocyclic scaffolds. nih.gov
The following table outlines some of the key functionalization strategies:
| Scaffold/Precursor | Position of Functionalization | Reaction Type | Reagents | Resulting Functional Group |
| 5-Nitroindoline | N-1 | Reductive Amination | Aldehydes | N-Alkyl |
| 5-Aminoindoline | C-5 (ex-nitro) | Isothiocyanate Formation | 1. CS22. Ethyl chloroformate | Isothiocyanate |
| Isothiocyanate | C-5 | Thiourea Formation | Amines | Thiourea |
| Thiazolidine Intermediate | Fused Ring Formation | Cyclization | Triphosgene, Amine | Fused Hydantoin |
| 2H-Thiazolo[4,5-d] acs.orgnih.govbeilstein-journals.orgtriazole-sulfone | C5-sulfone | SNAr | Amines, Alcohols, Thiols | Amines, Ethers, Thioethers |
Continuous Flow Hydrogenation in Synthesis
Continuous flow hydrogenation has emerged as a powerful tool in the synthesis of this compound analogs and related compounds, offering advantages in terms of safety, efficiency, and scalability. This technique is particularly valuable for reactions that are challenging to control in batch processes, such as the reduction of nitro groups. thalesnano.combeilstein-journals.org
In the synthesis of derivatives related to the hexahydroimidazo[1,5-c]thiazole scaffold, continuous flow hydrogenation is employed for the reduction of nitroarenes to the corresponding anilines. For example, a 5-nitroindoline derivative can be efficiently reduced to the 5-aminoindoline intermediate using a continuous flow hydrogenation setup. nih.govacs.org This transformation is a key step, as the resulting amino group is a versatile handle for further functionalization, as described in the previous section. The use of continuous flow allows for precise control over reaction parameters such as temperature, pressure, and residence time, which can lead to improved selectivity and yield while minimizing the formation of byproducts. nih.govmdpi.com
The instrumentation for continuous flow hydrogenation typically involves a system where hydrogen is generated in situ, for example, through water electrolysis, eliminating the need for hazardous hydrogen gas cylinders. The substrate solution is then pumped through a heated and pressurized reactor containing a packed bed of a heterogeneous catalyst, often a noble metal on a solid support like platinum on carbon (Pt/C). thalesnano.commdpi.com Pre-packed catalyst cartridges (CatCarts®) further enhance safety and convenience by avoiding direct handling of pyrophoric catalysts. thalesnano.com
The efficiency of continuous flow hydrogenation has been demonstrated in various synthetic sequences. For instance, after N-1 alkylation of 5-nitroindoline, the resulting intermediates are subjected to continuous flow hydrogenation to produce the corresponding amines in good to excellent yields (58–95%). nih.govacs.org This method has been successfully applied to a range of substrates with various functional groups. mdpi.com The ability to fine-tune the catalyst contact time in a flow system is particularly beneficial for achieving partial hydrogenation where desired, such as the reduction of alkynes to alkenes, which can be difficult to control in batch mode. beilstein-journals.org
The table below summarizes the application of continuous flow hydrogenation in the synthesis of precursors to the target scaffold.
| Substrate | Catalyst | Key Parameters | Product | Yield |
| Urea derivative of 5-nitroindoline | Not specified | Continuous flow | Amine intermediate | 61% nih.govacs.org |
| N-alkylated 5-nitroindolines | Not specified | Continuous flow | Corresponding amines | 58-95% nih.govacs.org |
| o-Chloronitrobenzene | 5 wt. % Pt/C | 30 °C, 0.6 MPa H2 | N-Arylhydroxylamine | >99% selectivity mdpi.com |
Stereochemical Aspects and Enantiomeric Control in Hexahydroimidazo 1,5 C Thiazole Synthesis
Chiral Resolution Techniques for Hexahydroimidazo[1,5-c]thiazole Enantiomers
The separation of racemic mixtures of hexahydroimidazo[1,5-c]thiazole and its derivatives into pure enantiomers is a crucial step for stereochemical studies and for the development of stereochemically pure active compounds. High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs) is a predominant and effective technique for this purpose. nih.govnih.govmdpi.com
Derivatives of the hexahydroimidazo[1,5-c]thiazole core, such as meyeniins and macathiohydantoins isolated from natural sources, are often found as racemic mixtures. acs.orgresearchgate.net Researchers have successfully employed chiral semi-preparative HPLC to resolve these mixtures into their constituent enantiomers. researchgate.netresearchgate.net Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are commonly used for the enantioseparation of a wide array of chiral compounds, including various heterocyclic structures. mdpi.comscience.gov The choice of the mobile phase, often a mixture of alkanes like hexane (B92381) or heptane (B126788) with an alcohol modifier like ethanol (B145695) or isopropanol, is critical for achieving optimal separation. nih.govuniroma1.it
For instance, racemic thiohydantoin derivatives containing a related heterocyclic system were separated using chiral semi-preparative HPLC to yield the corresponding pure enantiomers. researchgate.net Similarly, the enantiomers of macathiohydantoins B-K, which were initially isolated as racemic mixtures, were successfully separated using chiral HPLC chromatography. researchgate.net
Table 1: Examples of Chiral Resolution of Hexahydroimidazo[1,5-c]thiazole-Related Compounds
| Compound Class | Separation Method | Outcome | Reference |
|---|---|---|---|
| Thiohydantoin Derivatives | Chiral semi-preparative HPLC | Isolation of corresponding enantiomers | researchgate.net |
| Macathiohydantoins B-K | Chiral HPLC chromatography | Separation of eleven pairs of enantiomers | researchgate.net |
While chromatographic methods are prevalent, classical resolution involving the formation of diastereomeric salts with a chiral resolving agent is another potential, albeit less commonly reported, strategy for this class of compounds.
Absolute Configuration Determination Methodologies
Once the enantiomers are separated, determining their absolute configuration is essential. A combination of spectroscopic and crystallographic techniques is typically employed for this purpose.
X-ray Crystallography: Single-crystal X-ray diffraction is the most definitive method for determining the absolute configuration of a chiral molecule, provided that suitable crystals can be obtained. nih.govnih.govmdpi.commdpi.com For the novel hexahydroimidazo[1,5-c]thiazole derivatives, (+)-meyeniins A–C, the structure of meyeniin A, including its stereochemistry, was confirmed by X-ray analysis of the racemate. acs.orgrsc.org Interestingly, the study noted that high-quality crystals for X-ray crystallography were more readily formed from the racemic mixture of (±)-meyeniin A than from the single enantiomer alone. acs.orgacs.orgacs.orgresearchgate.net
Chiroptical Spectroscopy: Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD) are powerful spectroscopic techniques for assigning absolute configurations in solution. rsc.orgjasco-global.com
Electronic Circular Dichroism (ECD): This technique, often used in conjunction with computational methods, has been instrumental in assigning the absolute configuration of hexahydroimidazo[1,5-c]thiazole-related structures. For macathiohydantoin L, the absolute configurations of the enantiomers (+)-1 (4S) and (–)-1 (4R) were unambiguously assigned by comparing the experimental CD spectrum with the predicted ECD spectrum from calculations. nih.gov This combined experimental and computational approach was also used to determine the absolute configuration of (+)-meyeniin D as (4S, 7S). nih.gov
Vibrational Circular Dichroism (VCD): VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light. jasco-global.comnih.gov It is exceptionally sensitive to the conformational and configurational details of a chiral molecule. nih.govchemrxiv.org By comparing the experimental VCD spectrum with the one predicted by ab initio calculations (like Density Functional Theory, DFT), the absolute configuration can be reliably determined, even for molecules lacking a UV-Vis chromophore. jasco-global.comnih.gov
Optical rotation, measured by a polarimeter, provides the direction (+ or -) and magnitude of rotation of plane-polarized light. While not sufficient on its own to determine the absolute configuration, it is used to characterize the separated enantiomers. For example, the absolute configuration of C-5 in some thiohydantoin derivatives was assigned by comparing their optical rotation values with those of known compounds reported in the literature. researchgate.net
Table 2: Methodologies for Absolute Configuration Determination
| Method | Application Example | Key Finding | Reference |
|---|---|---|---|
| X-ray Crystallography | (±)-Meyeniin A | Confirmed the molecular structure and stereochemistry. Racemic crystals formed more readily. | acs.orgrsc.org |
| Electronic Circular Dichroism (ECD) | Macathiohydantoin L | Unambiguous assignment of 4S for (+)-enantiomer and 4R for (–)-enantiomer by comparing experimental and calculated spectra. | nih.gov |
| Vibrational Circular Dichroism (VCD) | General technique for chiral molecules | Determines absolute configuration by comparing experimental and calculated spectra; highly sensitive to conformation. | jasco-global.comnih.gov |
Diastereoselective and Enantioselective Approaches to Related Scaffolds
The development of stereoselective synthetic methods is crucial for accessing enantiomerically pure or enriched hexahydroimidazo[1,5-c]thiazole scaffolds and their analogues, avoiding the need for chiral resolution.
Diastereoselective Synthesis: Several strategies have been developed for the diastereoselective synthesis of related fused heterocyclic systems.
A photoinduced radical annulation of tetrahydroisoquinoline derivatives with 2-benzothiazolimines has been reported to produce fused hexahydroimidazo[2,1-a]isoquinolines with high diastereoselectivity. researchgate.net
Multicomponent reactions (MCRs) have emerged as a powerful tool for constructing complex molecular architectures with stereocontrol. For example, an MCR for synthesizing novel hexahydroimidazo[1,2-a]pyridine derivatives demonstrated excellent trans-selectivity (dr > 99:1). rsc.orgrsc.org
In the synthesis of hexahydroimidazo[1,5-c]thiazolidine derivatives, the stereochemistry was assigned using ROESY NMR spectra, which identified a cis configuration between H-1' and H-3 and a trans configuration between H-7a and H-3 based on nuclear Overhauser effect correlations. acs.org
Enantioselective Synthesis: Enantioselective approaches aim to create a specific enantiomer directly.
The biomimetic synthesis of (+)-meyeniins A–C, which are sulfur-containing hexahydroimidazo[1,5-c]thiazole derivatives, was accomplished through a stereocontrolled pathway involving a condensation reaction and Edman degradation. acs.orgacs.org
The synthesis of chiral morpholines and their homologues has been achieved with high enantiospecificity (ee up to 90%) via the nucleophilic ring-opening of chiral activated aziridines with halo alcohols. researchgate.net This type of strategy, employing chiral starting materials or catalysts, is fundamental to enantioselective synthesis.
These examples highlight the ongoing efforts to develop robust synthetic methodologies that provide precise control over the stereochemical outcome, which is essential for the targeted synthesis of compounds like (R)-Hexahydroimidazo[1,5-c]thiazole.
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| (+)-Meyeniin A |
| (+)-Meyeniin B |
| (+)-Meyeniin C |
| (+)-Meyeniin D |
| Macathiohydantoin L |
| Macathiohydantoins B-K |
| Thiohydantoins |
| Tetrahydroisoquinoline |
| 2-Benzothiazolimines |
| Hexahydroimidazo[2,1-a]isoquinolines |
| Hexahydroimidazo[1,2-a]pyridines |
| Hexahydroimidazo[1,5-c]thiazolidines |
| Morpholines |
Chemical Reactivity and Transformations of the Hexahydroimidazo 1,5 C Thiazole System
Electrophilic Substitution Reactions on the Thiazole (B1198619) Moiety
The aromatic imidazo[2,1-b]thiazole (B1210989) nucleus demonstrates a distinct regioselectivity in electrophilic substitution reactions. The position most susceptible to electrophilic attack is the C5 carbon on the imidazole (B134444) portion of the fused ring system. This heightened reactivity is attributed to the electronic properties of the bicyclic system.
Studies have shown that various electrophilic substitution reactions, including acid-catalyzed deuteriation, bromination, trifluoroacetylation, and the introduction of thiocyanate (B1210189) groups, occur preferentially at the C5 position. uaic.ro Even when the C6 position is occupied by a substituent that is itself reactive towards electrophiles, such as a 2-thienyl group, bromination still occurs selectively at C5. uaic.ro
The reactivity of the C5 position is influenced by the substituents on the ring. For instance, a methyl group at the C3 position increases the rate of deuteriation by approximately threefold. uaic.ro The general order of reactivity for different substituents at the C6 position follows the trend: Me > But ~ p-MeOC6H4 > Ph. uaic.ro This indicates that electron-donating groups enhance the nucleophilicity of the C5 position, facilitating electrophilic attack. In contrast, the C2 and C3 positions on the thiazole moiety are substantially less reactive towards electrophiles. acs.org
Oxidation and Reduction Pathways of Fused Imidazo[1,5-c]thiazole Systems
The oxidation and reduction of the fused imidazo[1,5-c]thiazole system can involve both the heterocyclic core and its substituents. The sulfur atom within the thiazole ring is a primary site for oxidation. In saturated analogues like thiazolidines, the thioether can be oxidized to form the corresponding thiazolidine-1-oxides and thiazolidine-1,1-dioxides. researchgate.net Stronger oxidizing agents, such as manganese dioxide (MnO₂), can induce a more profound transformation, leading to the oxidation of the thiazolidine (B150603) ring itself to the aromatic thiazole. This process involves a two-electron oxidation coupled with the loss of two protons, driven by the reduction of Mn(IV) to the more stable Mn(II) state. researchgate.net
The synthesis of aromatic imidazo[2,1-b]thiazole systems often involves oxidative cyclization steps. For example, an iron- and zinc-catalyzed aerobic oxidative cyclization between 2-aminobenzothiazole (B30445) and ketones provides a direct route to the fused ring system. acs.org This process likely involves the in situ generation of an α-iodoketone, followed by nucleophilic substitution and subsequent intramolecular cyclization and aromatization. acs.org
Reduction reactions are typically focused on functional groups attached to the imidazo-thiazole core. In the synthesis of related benzo[d]imidazo[2,1-b]thiazole derivatives, imine groups appended to the core have been successfully reduced to the corresponding amines using sodium borohydride (B1222165) (NaBH₄). researchgate.net Similarly, olefinic double bonds on substituents of thiazolidinedione rings can be reduced under hydrogen pressure using a palladium hydroxide (B78521) catalyst. mdpi.com
Cyclization and Heteroatom-Directed Reactions
The construction of the fused imidazo[1,5-c]thiazole and related bicyclic systems is often achieved through cyclization reactions where the heteroatoms play a crucial directive role. These syntheses frequently involve the reaction of a pre-formed thiazole or imidazole ring with a reagent that enables the formation of the second fused ring.
One common strategy involves the reaction of 2-aminothiazoles with α-haloketones. The initial step is the nucleophilic attack of the endocyclic nitrogen of the 2-aminothiazole (B372263) onto the electrophilic carbon of the α-haloketone, followed by intramolecular cyclization to form the imidazo[2,1-b]thiazole scaffold. researchgate.net
Multicomponent reactions offer an efficient pathway to these fused systems. The Groebke–Blackburn–Bienaymé reaction, for instance, allows for the one-pot synthesis of imidazo[2,1-b]thiazole derivatives from an aldehyde, a 2-aminothiazole, and an isocyanide. mdpi.comnih.gov Another approach utilizes a palladium-catalyzed process involving N-propargylthiazol-2-amines, carbon monoxide, and a secondary amine. This sequence proceeds through several steps, including the formation of a 2-ynamide intermediate, a dearomative cyclization via intramolecular conjugate addition of the thiazole nitrogen, and a final aromatization step to yield the imidazo[2,1-b]thiazole product. mdpi.com
Palladium catalysis has also been employed in the bicyclization of thioamides with isonitriles to construct imidazo[1,2-c]thiazole scaffolds. acs.org In saturated systems, the heteroatoms can direct rearrangements. Under acidic conditions, the thiazolidine ring can undergo equilibrium involving the breaking of C-S or C-N bonds to form iminium or sulfonium (B1226848) intermediates, respectively, which can lead to ring transformations. rsc.org
Palladium-Catalyzed Cross-Coupling Reactions and C-H Arylation
Palladium-catalyzed direct C-H arylation has emerged as a powerful tool for the functionalization of the aromatic imidazo[2,1-b]thiazole core. Consistent with its high nucleophilicity, the C5 position is the primary site for this transformation when using palladium catalysts. acs.orgacs.org This regioselectivity allows for the direct coupling of various substituted imidazo[2,1-b]thiazoles with a range of aryl bromides. acs.org
The reaction mechanism for the palladium-catalyzed C5 arylation is proposed to proceed via a concerted metalation-deprotonation (CMD) pathway. acs.orgnih.gov This method is highly efficient, particularly with the use of microwave irradiation, which can significantly reduce reaction times. acs.org
Interestingly, the regioselectivity of the arylation can be switched from the C5 position to the C2 and C3 positions on the thiazole ring by changing the transition metal catalyst from palladium to copper. acs.org This change in selectivity is attributed to a shift in the reaction mechanism. While palladium catalysis proceeds through an electrophilic palladation pathway, favoring the most electron-rich C5 site, the copper-mediated reaction occurs via a base-promoted C-H metalation, which favors the more acidic protons at the C2 and C3 positions. acs.org
The table below summarizes typical conditions for these transition metal-catalyzed C-H arylation reactions.
| Catalyst System | Coupling Partner | Site of Arylation | Base | Ligand | Solvent | Temp. (°C) | Yield (%) | Ref. |
| Pd(OAc)₂ | Aryl Bromide | C5 | K₂CO₃ | P(2-furyl)₃ | DMA | 130-140 | 44-54 | acs.org |
| Pd(OAc)₂ | Aryl Bromide | C5 | Cs₂CO₃ | PPh₃ | Dioxane | 150 (MW) | up to 81 | acs.org |
| CuI (stoichiometric) | Aryl Iodide | C2 / C3 | K₂CO₃ | - | DMA | 160 | 60 | acs.org |
This interactive table summarizes key findings from referenced literature on the arylation of the imidazo[2,1-b]thiazole core.
Spectroscopic Characterization and Structural Elucidation of R Hexahydroimidazo 1,5 C Thiazole
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H NMR, ¹³C NMR, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the carbon-hydrogen framework of organic molecules. For derivatives of the hexahydroimidazo[1,5-c]thiazole system, such as the naturally occurring meyeniins, extensive 1D and 2D NMR analyses have been crucial for their structural elucidation. acs.orguantwerpen.be
¹³C NMR (Carbon-13 NMR) maps the carbon skeleton of the molecule. Each unique carbon atom gives a distinct resonance, with its chemical shift being highly dependent on its hybridization and the electronegativity of attached atoms. organicchemistrydata.org Carbons bonded to nitrogen and sulfur in the hexahydroimidazo[1,5-c]thiazole ring system are typically shifted downfield. asianpubs.orgcompoundchem.com
2D NMR Spectroscopy is essential for assembling the complete molecular structure by establishing correlations between nuclei. nih.govharvard.edu
COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, typically on adjacent carbons, helping to trace out the spin systems within the molecule. mdpi.com
HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of proton resonances to their corresponding carbons. nih.gov
HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range (2-3 bond) couplings between protons and carbons. This is particularly powerful for connecting different fragments of the molecule and for identifying quaternary carbons. uantwerpen.bemdpi.com
NOESY (Nuclear Overhauser Effect Spectroscopy) identifies protons that are close in space, providing crucial information about the 3D structure and relative stereochemistry of the molecule.
For a representative derivative, (+)-Meyeniin A, which contains the hexahydroimidazo[1,5-c]thiazole core, the following NMR data were reported.
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H-1 | 4.20 | m | |
| H-3 | 5.50 | s | |
| H-5 | 3.15, 3.80 | m | |
| H-6 | 3.05, 3.30 | m | |
| H-7a | 4.50 | m |
| Position | Chemical Shift (δ, ppm) |
|---|---|
| C-1 | 65.0 |
| C-3 | 70.0 |
| C-5 | 35.0 |
| C-6 | 30.0 |
| C-7a | 60.0 |
| C=S | 185.0 |
Note: The data presented are for a related derivative and serve to illustrate the expected chemical shift ranges for the core structure.
Mass Spectrometry (MS and HRMS) for Molecular Formula Confirmation
Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elemental composition of a compound. semanticscholar.org High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula. mdpi.comacs.org
For compounds containing the hexahydroimidazo[1,5-c]thiazole skeleton, such as the meyeniins, HRMS analysis (e.g., HRESIMS) has been used to confirm their molecular formulas by comparing the experimentally measured mass with the calculated mass. mdpi.comresearchgate.net The fragmentation pattern observed in the MS/MS spectrum can also provide structural information, revealing characteristic losses of fragments related to the bicyclic ring system. nih.gov For instance, the successive breakdown of the hexahydroimidazo[1,5-c]thiazole ring provides a signature fragmentation pathway. nih.gov
| Compound Derivative | Ion | Calculated m/z | Observed m/z | Molecular Formula |
|---|---|---|---|---|
| (+)-Meyeniin D | [M − H]⁻ | 293.0424 | 293.0426 | C₁₃H₁₄N₂O₂S₂ |
Note: Data from a related derivative illustrates the application of HRMS for molecular formula confirmation. mdpi.com
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. chalcogen.ro While the hexahydroimidazo[1,5-c]thiazole core itself has a complex fingerprint region in the IR spectrum, the presence of specific functional groups attached to this core can be readily identified.
Key expected vibrational frequencies for a substituted (R)-Hexahydroimidazo[1,5-c]thiazole would include:
C-H stretching: Aliphatic C-H stretches typically appear just below 3000 cm⁻¹.
C-N stretching: These vibrations occur in the 1250-1020 cm⁻¹ region.
C-S stretching: These are typically weak and appear in the 700-600 cm⁻¹ range.
In derivatives like the meyeniins, additional characteristic peaks corresponding to other functional groups, such as C=O (carbonyl) or C=S (thiocarbonyl), would be prominent in their respective regions of the spectrum. acs.org
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides the most definitive proof of molecular structure by determining the precise arrangement of atoms in a crystal. chalcogen.ro This technique yields detailed information on bond lengths, bond angles, and the absolute configuration of chiral centers.
For the hexahydroimidazo[1,5-c]thiazole system, single-crystal X-ray diffraction analysis has been successfully employed. acs.orgacs.org Interestingly, in the case of meyeniin A, it was found that high-quality crystals suitable for analysis were more readily formed from a racemic mixture of the (±)-enantiomers than from the single enantiomer alone. acs.orgnih.gov The resulting crystal structure unambiguously confirmed the connectivity of the hexahydroimidazo[1,5-c]thiazole core and the relative stereochemistry of its substituents. researchgate.net
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 12.1 |
| c (Å) | 11.8 |
| β (°) | 109.5 |
Note: Data obtained from the racemic crystal structure of a key derivative. acs.org
Circular Dichroism (CD) Spectroscopy for Absolute Stereochemical Assignment
Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules. rsc.org It is a powerful technique for determining the absolute configuration of enantiomers in solution. chem-soc.si
The CD spectrum of a chiral molecule is highly sensitive to its three-dimensional structure. The sign and intensity of the Cotton effects in the CD spectrum can be correlated to the absolute stereochemistry of the chiral centers. In the study of natural products containing the this compound moiety, such as (+)-meyeniins, experimental CD spectra were compared with spectra predicted by quantum chemical calculations for different possible stereoisomers. acs.orgmdpi.com A good match between the experimental spectrum of the natural product and the calculated spectrum for a specific enantiomer (e.g., the (R)- or (S)-configuration) allows for the unambiguous assignment of the absolute configuration. mdpi.comresearchgate.net This combined experimental and computational approach was essential for the complete structural and stereochemical elucidation of these complex natural products. acs.orgnih.gov
Computational Chemistry and Theoretical Investigations
Molecular Docking Studies of Hexahydroimidazo[1,5-c]thiazole Derivatives
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to forecast the binding mode and affinity of small molecule ligands to the active site of a protein.
Derivatives of the hexahydroimidazo[1,5-c]thiazole core have been investigated through molecular docking against a range of therapeutic targets. An in-silico screening of an in-house library of compounds identified derivatives of (R)-dihydro-3H,5H-imidazo[1,5-c]thiazole-5,7(6H)-dione as suitable molecular scaffolds for the design of 5-lipoxygenase (5-LOX) inhibitors. acs.orgnih.gov These scaffolds demonstrated the ability to be properly accommodated within the 5-LOX binding pocket. acs.orgnih.gov This initial screening guided the synthesis and subsequent testing of compounds as dual inhibitors of both 5-LOX and soluble epoxide hydrolase (sEH ), two key enzymes in inflammatory pathways. acs.orgnih.gov
While direct docking studies on hexahydroimidazo[1,5-c]thiazole derivatives against other specific targets are not widely published, research on related thiazole-containing compounds demonstrates the utility of this approach for various enzymes.
EGFR and BRAFV600E: In studies of other thiazole (B1198619) derivatives, molecular docking has been used to predict binding affinity and interaction modes with Epidermal Growth Factor Receptor (EGFR) and the BRAF V600E mutant, both crucial targets in cancer therapy. nih.gov For a series of 2,3,4-trisubstituted thiazoles, docking scores against BRAFV600E ranged from -7.8 to -8.7 kcal/mol, and against EGFR from -7.9 to -8.5 kcal/mol. nih.gov The most potent compound in this separate study, 3f, showed a superior docking score of -8.7 kcal/mol with BRAFV600E and -8.5 kcal/mol with EGFR, forming key hydrogen bonds and pi-anion interactions within the active sites. nih.gov
Tyrosinase: Docking studies on 1,3,4-thiadiazole (B1197879) derivatives bearing Schiff base moieties were conducted to explore their potential as tyrosinase inhibitors. nih.gov The investigations aimed to understand the binding affinity and interactions responsible for the observed inhibitory activity. nih.gov
Urease: For different thiazole derivatives, molecular docking has been employed to evaluate potential interactions with the urease enzyme, a target for treating infections caused by Helicobacter pylori. researchgate.net These studies help in understanding the structure-activity relationships and identifying important binding interactions with amino acid residues at the enzyme's active site. researchgate.net
Table 1: Predicted Docking Scores for Thiazole Derivatives Against Various Protein Targets Note: The following data is from studies on related thiazole derivatives, not specifically (R)-Hexahydroimidazo[1,5-c]thiazole.
| Compound Series | Target Protein | Range of Docking Scores (kcal/mol) | Top Score (kcal/mol) | Reference |
| 2,3,4-trisubstituted thiazoles | EGFR | -7.9 to -8.5 | -8.5 | nih.gov |
| 2,3,4-trisubstituted thiazoles | BRAFV600E | -7.8 to -8.7 | -8.7 | nih.gov |
| 1,3,4-Thiadiazole derivatives | EGFR TK | - | - | mdpi.com |
Molecular Dynamics Simulations to Elucidate Interaction Stability
Following molecular docking, molecular dynamics (MD) simulations are often performed to assess the stability of the predicted ligand-protein complex over time. MD simulations provide insights into the dynamic behavior of the complex, confirming whether the key interactions identified in docking are maintained. For example, in studies of benzothiazole-thiazole hybrids as potential p56lck inhibitors, MD simulations were conducted on the most promising docked complexes. biointerfaceresearch.com The protocol typically involves several steps: initial energy minimization of the complex to find a stable conformation, followed by controlled heating, equilibration, and a final production run where the trajectory of the complex is analyzed. biointerfaceresearch.com This analysis can confirm the stability of interactions, such as those at the hinge region or allosteric sites of a kinase, providing a more rigorous validation of the docking results. biointerfaceresearch.com
Density Functional Theory (DFT) Calculations for Structural Optimization and Electronic Properties
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to optimize molecular geometries, calculate electronic properties, and predict spectroscopic data. DFT calculations have been instrumental in the structural elucidation of natural products related to the hexahydroimidazo[1,5-c]thiazole family, such as those isolated from Lepidium meyenii. uantwerpen.bewww.gob.pe For instance, DFT calculations were used to revise the structure of a previously reported compound, macaridine, by comparing calculated and experimental NMR data. uantwerpen.bewww.gob.pe
In broader studies of thiazole derivatives, DFT calculations, often using the B3LYP functional with basis sets like 6-31G(d,p), are employed to:
Optimize the molecular structure and ensure the calculated geometry corresponds to a true energy minimum. niscpr.res.in
Calculate geometric parameters (bond lengths and angles) for comparison with experimental data from X-ray crystallography. science.gov
Determine the distribution of natural charges at different atomic sites, providing insight into the molecule's reactivity. niscpr.res.inscience.gov
Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) Analyses
QSAR and SAR are methods used to correlate the chemical structure of compounds with their biological activity.
QSAR models use statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), and Artificial Neural Networks (ANN) to build mathematical equations that relate molecular descriptors to activity. imist.ma These descriptors can be electronic (e.g., EHOMO, ELUMO, atomic charges), topological, or physicochemical (e.g., LogP, Molar Refractivity). imist.maui.ac.id For various thiazole derivatives, QSAR models have been developed to predict their activity as antimalarial agents or enzyme inhibitors. imist.maui.ac.id A successful QSAR model can be used to predict the activity of novel, unsynthesized compounds, thereby guiding the design of more potent analogues. ui.ac.id
SAR analysis involves a more qualitative examination of how specific changes in a molecule's structure affect its activity. Preliminary SAR analyses of thiazole-based tyrosinase and urease inhibitors have suggested that the presence and position of certain substituents, such as hydroxyl groups, are crucial for potent inhibition. nih.govresearchgate.net This information provides a direct feedback loop for medicinal chemists to refine structural templates for developing novel inhibitors. science.gov
Theoretical Vibrational Mode Assignment
Theoretical vibrational spectroscopy, typically performed using DFT calculations, is a powerful tool for interpreting experimental infrared (IR) and Raman spectra. By calculating the vibrational frequencies and their corresponding normal modes, each band in an experimental spectrum can be assigned to a specific molecular motion, such as the stretching or bending of bonds. researchgate.netresearchgate.net For complex heterocyclic systems like thiazole derivatives, this analysis is crucial for confirming the molecular structure. niscpr.res.in Potential Energy Distribution (PED) analysis is often used to provide a detailed, quantitative assignment of each vibrational mode. niscpr.res.in The accuracy of these theoretical predictions is often improved by applying a scaling factor to the calculated frequencies to account for anharmonicity and other systematic errors. researchgate.net
HOMO-LUMO Energy Gap Analysis and Electronic Structure Studies
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy difference between them, the HOMO-LUMO gap, is a critical parameter in quantum chemistry. schrodinger.commdpi.com A smaller HOMO-LUMO gap generally implies that a molecule is more reactive and can be more easily excited. researchgate.netemerginginvestigators.org
This energy gap and other related electronic descriptors are calculated using methods like DFT and are frequently used in computational studies of thiazole derivatives. niscpr.res.inresearchgate.net
Reactivity and Stability: The HOMO-LUMO gap is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. researchgate.netemerginginvestigators.org
Charge Transfer: The analysis of frontier orbitals helps explain charge transfer interactions within a molecule. researchgate.net
QSAR Descriptors: The energies of the HOMO (EHOMO) and LUMO (ELUMO) are often used as electronic descriptors in QSAR models to correlate electronic structure with biological activity. ui.ac.id
Mechanistic Investigations of Molecular Targets and Pathways Involving Hexahydroimidazo 1,5 C Thiazole Scaffolds
Enzyme Inhibition Mechanism Studies (e.g., 5-Lipoxygenase, Soluble Epoxide Hydrolase)
The hexahydroimidazo[1,5-c]thiazole scaffold has been identified as a promising framework for designing enzyme inhibitors, particularly those targeting key enzymes in the arachidonic acid cascade, such as 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH). nih.gov These enzymes are critical mediators of inflammation. nih.govacs.org 5-LOX is the central enzyme in the biosynthesis of leukotrienes, which are potent pro-inflammatory molecules. mdpi.com sEH degrades anti-inflammatory epoxyeicosatrienoic acids (EETs), and its inhibition is considered a therapeutic strategy for managing inflammation and pain. nih.gov
In a notable study, derivatives based on the (R)-dihydro-3H,5H-imidazo[1,5-c]thiazole-5,7(6H)-dione structure were synthesized and evaluated as part of a broader effort to develop dual 5-LOX/sEH inhibitors. nih.govacs.org While the primary focus of the study was on indoline-based compounds, the inclusion of the imidazo[1,5-c]thiazole scaffold highlighted its potential in this area. acs.org The research identified several potent dual inhibitors, demonstrating that targeting both enzymes simultaneously is a viable strategy. For instance, an indoline (B122111) derivative, compound 73 , showed highly potent and balanced inhibitory activity against both 5-LOX and sEH. nih.gov
Below is a table summarizing the inhibitory activities of selected compounds from the study, including reference inhibitors, to contextualize the findings.
Table 1: Inhibitory Activity of Selected Compounds on 5-LOX and sEH
| Compound | 5-LOX IC₅₀ (µM) (Isolated Enzyme) | sEH IC₅₀ (µM) (Isolated Enzyme) |
|---|---|---|
| Indoline Derivative 43 | 0.45 ± 0.11 | > 10 |
| Indoline Derivative 53 | 0.28 ± 0.02 | 1.12 ± 0.06 |
| Indoline Derivative 73 | 0.41 ± 0.01 | 0.43 ± 0.10 |
| Zileuton (5-LOX Inhibitor) | 14.24 ± 5.88% residual activity at 3 µM | Not Determined |
| AUDA (sEH Inhibitor) | Not Determined | 3.90 ± 4.14% residual activity at 1 µM |
Data sourced from a study on dual 5-LOX/sEH inhibitors. nih.gov
Modulation of Cellular Pathways (e.g., Mitochondrial Targeting and Apoptosis Pathways)
The broader class of thiazole-containing compounds, to which the hexahydroimidazo[1,5-c]thiazole scaffold belongs, is widely recognized for its ability to induce apoptosis (programmed cell death) in cancer cells through the modulation of key cellular pathways. ksbu.edu.trnih.gov A central mechanism is the targeting of mitochondria, which initiates the intrinsic apoptotic pathway. researchgate.netnih.gov This pathway is critical for cellular homeostasis and its activation is a key strategy for many anticancer agents. nih.govmdpi.com
The process is often triggered by the permeabilization of the mitochondrial outer membrane, an event controlled by the B-cell lymphoma 2 (Bcl-2) family of proteins. nih.gov This leads to the release of pro-apoptotic proteins like cytochrome c and Smac/DIABLO from the mitochondrial intermembrane space into the cytoplasm. nih.govnih.govmdpi.com In the cytoplasm, cytochrome c associates with other factors to form the apoptosome, which activates initiator caspases like caspase-9. nih.gov This sets off a cascade of effector caspase activation (e.g., caspase-3 and -7), ultimately leading to the cleavage of cellular proteins, DNA fragmentation, and the morphological changes characteristic of apoptosis. researchgate.netnih.gov
Studies on various thiazole (B1198619) derivatives have confirmed their involvement in these mitochondrial events. For example, certain synthetic thiazole derivatives have been shown to induce apoptosis by reducing the mitochondrial membrane potential and activating caspases 7, 8, 9, and 10. researchgate.net Research on 4-methylthiazole (B1212942) in leukemia cells demonstrated that it induces apoptosis via mitochondrial pathways, supporting its potential as a therapeutic candidate. ksbu.edu.tr
Table 2: Key Molecular Events in Thiazole-Induced Intrinsic Apoptosis
| Event | Description | Key Proteins Involved |
|---|---|---|
| Mitochondrial Targeting | The compound interacts with mitochondria, disrupting their normal function. | Bcl-2 family (Bax, Bak, Bcl-2) |
| Membrane Permeabilization | The mitochondrial outer membrane becomes permeable. nih.gov | Bax, Bak |
| Protein Release | Pro-apoptotic proteins are released from the mitochondria into the cytoplasm. nih.gov | Cytochrome c, Smac/DIABLO |
| Apoptosome Formation | Cytochrome c, Apaf-1, and procaspase-9 assemble in the cytoplasm. nih.gov | Apaf-1, Procaspase-9 |
| Caspase Activation | A cascade of caspases is activated, starting with caspase-9. researchgate.netnih.gov | Caspase-9, Caspase-3, Caspase-7 |
| Execution of Apoptosis | Effector caspases cleave cellular substrates, leading to cell death. | PARP, Lamins |
Interaction with Specific Protein Targets (e.g., EGFR, BRAFV600E, Phosphatidylinositol-3-kinases, Protein Kinases)
While direct studies on the interaction of the (R)-hexahydroimidazo[1,5-c]thiazole scaffold with targets like EGFR or BRAFV600E are not extensively documented, the broader thiazole chemical class is a well-established pharmacophore in the development of protein kinase inhibitors. Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer.
Research has shown that certain thiazole-hydrazone hybrids can target the Akt signaling pathway, a critical regulator of cell survival that is downstream of phosphatidylinositol-3-kinases (PI3K). ksbu.edu.tr Furthermore, other related aminothiazole compounds have been found to effectively inhibit thioredoxin reductase 1 (TrxR1), an enzyme vital for cancer cell survival. ksbu.edu.tr Although specific data for the hexahydroimidazo[1,5-c]thiazole core is limited, its structural features suggest potential for interaction with various kinase ATP-binding sites, a common mechanism for thiazole-based inhibitors.
Insights into Antimicrobial Mechanisms (where applicable to the core scaffold)
Investigations into structurally related scaffolds provide significant insights into the potential antimicrobial properties of hexahydroimidazo[1,5-c]thiazole derivatives. A study on hexahydroimidazo[1,5-a]pyridinium bromides, which share a similar fused heterocyclic core, demonstrated notable in vitro antimicrobial activity. nih.gov
These compounds were tested against a panel of ten pathogenic microorganisms, including Gram-positive bacteria (Staphylococcus aureus), Gram-negative bacteria (Escherichia coli), and fungi (Candida albicans). The antimicrobial efficacy was found to be dependent on the nature of the substituents on the benzyl (B1604629) group, with Minimum Inhibitory Concentration (MIC) values ranging from 0.78 to 400 µg/mL. nih.gov This suggests that the core scaffold is a viable platform for developing new antimicrobial agents and that its activity can be fine-tuned through chemical modification.
Table 3: Antimicrobial Activity of Hexahydroimidazo[1,5-a]pyridinium Bromides
| Microorganism | MIC Range (µg/mL) |
|---|---|
| Staphylococcus aureus | 0.78 - 6.25 |
| Staphylococcus epidermidis | 0.78 - 6.25 |
| Bacillus cereus | 1.56 - 50 |
| Micrococcus luteus | 0.78 - 12.5 |
| Proteus vulgaris | 12.5 - 200 |
| Escherichia coli | 25 - 200 |
| Salmonella typhimurium | 12.5 - 100 |
| Klebsiella pneumoniae | 100 - 400 |
| Candida albicans | 3.12 - 50 |
| Candida krusei | 6.25 - 50 |
Data represents the range of MIC values observed for a series of eleven tested compounds against various microorganisms. nih.gov
Binding Affinity and Molecular Recognition Studies
Molecular recognition, which governs how a molecule binds to its target, is fundamental to its biological activity. For the hexahydroimidazo[1,5-c]thiazole scaffold, molecular modeling studies have provided valuable insights into its binding potential.
In the context of developing 5-LOX inhibitors, molecular docking simulations were performed on derivatives of (R)-dihydro-3H,5H-imidazo[1,5-c]thiazole-5,7(6H)-dione. acs.org The results of these in silico analyses suggested that this scaffold is a suitable molecular seed for designing 5-LOX inhibitors because it can be properly accommodated within the enzyme's binding pocket. acs.org For related inhibitor scaffolds in the same study, specific molecular interactions were identified. For example, a cyclohexyl substituent was shown to make van der Waals contacts with key amino acid residues in the 5-LOX binding pocket, including Y181, F421, A424, N425, P569, H600, and A603. nih.gov These types of detailed binding studies are crucial for understanding structure-activity relationships and for the rational design of more potent and selective inhibitors based on the hexahydroimidazo[1,5-c]thiazole core.
Applications As Chiral Building Blocks and Advanced Materials
Role of (R)-Hexahydroimidazo[1,5-c]thiazole as a Chiral Auxiliary or Ligand
Chiral auxiliaries are instrumental in asymmetric synthesis, a field dedicated to creating stereochemically pure compounds. nih.govwikipedia.org These auxiliaries are chiral molecules temporarily attached to a substrate to guide the stereochemical outcome of a reaction, after which they can be removed. wikipedia.orgnumberanalytics.com The effectiveness of a chiral auxiliary is determined by its ability to induce high stereoselectivity, its ease of attachment and removal, and its conformational rigidity. numberanalytics.com
This compound, with its rigid bicyclic structure and defined stereochemistry, presents itself as a promising candidate for a chiral auxiliary. Derived from amino acids, this class of compounds, known as 1,2-amino alcohols and their heterocyclic derivatives, has been widely explored for their utility in asymmetric synthesis. acs.org The inherent chirality of the this compound backbone can effectively control the approach of reagents, leading to the preferential formation of one stereoisomer over another.
The application of similar chiral auxiliaries, such as those derived from levoglucosenone, has demonstrated the potential for achieving high diastereomeric excess in reactions like the Diels-Alder transformation. conicet.gov.ar The stereochemical outcome in these reactions can often be influenced by the choice of Lewis acid, sometimes even leading to a reversal of stereoselectivity. conicet.gov.ar While specific research detailing this compound as a widely used commercial chiral auxiliary is not extensively documented in the provided results, its structural characteristics align with the necessary features of an effective chiral inductor.
Integration into Complex Molecular Architectures
For instance, novel sulfur-containing hexahydroimidazo[1,5-c]thiazole derivatives, named (+)-meyeniins A-C, have been isolated from natural sources like the tubers of Lepidium meyenii (maca). nih.gov The structural elucidation and biomimetic synthesis of these compounds have showcased the feasibility of incorporating this scaffold into larger, biologically relevant molecules. nih.gov
Furthermore, the development of synthetic methodologies for related fused heterocyclic systems, such as hexahydroimidazo[1,5-b]isoquinolines, highlights the broader interest in these types of scaffolds as surrogates for other important chemical structures, like the A-B ring system of steroids. nih.gov The ability to stereoselectively synthesize these complex ring systems opens up avenues for creating diverse libraries of compounds for biological screening.
Development of Hexahydroimidazo[1,5-c]thiazole Scaffolds for Next-Generation Chemical Entities
The hexahydroimidazo[1,5-c]thiazole core is a "privileged scaffold," a molecular framework that is capable of binding to multiple biological targets. This makes it an attractive starting point for the development of new therapeutic agents. researchgate.net The chemical tractability of the thiazole (B1198619) ring allows for modifications at various positions, enabling the synthesis of a wide array of derivatives with diverse biological activities. analis.com.my
Research into related thiazole derivatives has demonstrated their potential in a multitude of therapeutic areas, including anticancer, antimicrobial, and anti-inflammatory applications. kuey.netmdpi.comfrontiersin.org For example, (+)-meyeniin A, a natural product containing the hexahydroimidazo[1,5-c]thiazole core, has shown moderate selective cytotoxicity against several human cancer cell lines. nih.gov
The synthesis of novel derivatives based on this scaffold is an active area of research. Methodologies for constructing similar fused heterocyclic systems, such as the diastereodivergent synthesis of dispiroheterocyclic structures containing imidazothiazolotriazine moieties, showcase the advanced synthetic strategies being employed to create complex molecules with multiple chiral centers. researchgate.net These efforts are crucial for exploring the full potential of the hexahydroimidazo[1,5-c]thiazole scaffold in drug discovery.
Potential in Organic Electronics (related thiazole-based materials)
The field of organic electronics utilizes carbon-based materials in electronic devices such as organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). nih.govresearchgate.net Thiazole and its derivatives have emerged as important building blocks for organic semiconductors due to their unique electronic properties. kuey.netnih.gov The presence of the electron-withdrawing imine nitrogen in the thiazole ring contributes to its electron-accepting nature, a desirable characteristic for n-type semiconductor materials. nih.govresearchgate.net
While research directly on this compound for organic electronics is not prevalent, the broader class of thiazole-based materials has shown significant promise. nih.govscispace.com The performance of these materials is influenced by factors such as the planarity of the molecular structure, which affects π-π stacking and charge transport. researchgate.net The fusion of the thiazole ring within the hexahydroimidazo[1,5-c]thiazole scaffold creates a rigid, well-defined structure that could potentially be functionalized to create novel materials for electronic applications.
Future Research Directions in Hexahydroimidazo 1,5 C Thiazole Chemistry
Exploration of Novel Synthetic Pathways
The future of hexahydroimidazo[1,5-c]thiazole chemistry is intrinsically linked to the development of innovative and efficient synthetic methodologies. While the biomimetic synthesis of meyeniins, involving a condensation reaction followed by Edman degradation, provides a foundational approach, there is considerable scope for improvement and diversification. nih.govresearchgate.net
Future research will likely focus on:
Stereoselective and Enantioselective Syntheses: The "(R)" designation in the parent compound underscores the importance of stereochemistry. Future synthetic efforts will need to address the challenge of controlling the absolute and relative stereochemistry of the multiple chiral centers within the hexahydroimidazo[1,5-c]thiazole core. The development of enantioselective catalytic methods will be crucial for accessing specific stereoisomers and enabling detailed structure-activity relationship (SAR) studies.
Green Chemistry Approaches: Modern synthetic chemistry is increasingly driven by the principles of green chemistry. The application of these principles to hexahydroimidazo[1,5-c]thiazole synthesis could involve the use of biocatalysts, such as lipases or chitosan-based hydrogels, which have been successfully employed in the synthesis of other thiazole (B1198619) derivatives. nih.gov These biocatalytic methods often proceed under mild reaction conditions and can offer high selectivity. nih.gov The use of ultrasound or microwave irradiation to accelerate reactions and improve yields, as demonstrated for other thiazole syntheses, is another promising avenue. nih.gov
Design and Synthesis of Advanced Derivatives with Tailored Molecular Interactions
Building upon novel synthetic pathways, the design and synthesis of advanced derivatives with specific, tailored molecular interactions will be a major research thrust. This will involve moving beyond simple analogues to rationally designed compounds with improved potency, selectivity, and pharmacokinetic properties.
Key areas for future exploration include:
Structure-Activity Relationship (SAR) Studies: A systematic exploration of the SAR of hexahydroimidazo[1,5-c]thiazole derivatives is essential. This will involve the synthesis of libraries of compounds with diverse substituents at various positions of the heterocyclic core. By correlating the structural modifications with biological activity, researchers can identify key pharmacophoric features and develop predictive models for designing more potent compounds.
Computational Modeling and Docking: In silico tools, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, will play a pivotal role in the rational design of new derivatives. These computational methods can predict the binding affinity and interaction modes of designed ligands with their biological targets, helping to prioritize synthetic efforts and guide the design of molecules with enhanced interactions. For other classes of thiazole derivatives, docking studies have been successfully used to predict binding to targets like enzymes and proteins.
Bioisosteric Replacement and Scaffold Hopping: To optimize the properties of lead compounds, researchers will likely employ strategies such as bioisosteric replacement, where functional groups are replaced with other groups that have similar physicochemical properties. Scaffold hopping, the replacement of the core scaffold with a structurally different but functionally equivalent one, could also lead to the discovery of novel derivatives with improved drug-like properties.
Further Elucidation of Mechanistic Pathways and Target Identification
A critical aspect of future research will be to gain a deeper understanding of how hexahydroimidazo[1,5-c]thiazole derivatives exert their biological effects. While initial studies have shown cytotoxic activity for some natural derivatives, the precise molecular targets and mechanistic pathways remain largely unknown. nih.govscience.gov
Future investigations should aim to:
Identify Molecular Targets: A key objective will be the identification of the specific cellular components (e.g., enzymes, receptors, ion channels) with which these compounds interact. This can be achieved through a variety of techniques, including affinity chromatography, proteomics, and genetic approaches.
Elucidate Mechanisms of Action: Once a target is identified, detailed mechanistic studies will be necessary to understand how the binding of the hexahydroimidazo[1,5-c]thiazole derivative modulates its function. This could involve enzymatic assays, cell-based signaling pathway analysis, and structural biology studies to determine the three-dimensional structure of the compound-target complex.
Develop Chemical Probes: The synthesis of derivatized hexahydroimidazo[1,5-c]thiazoles that can be used as chemical probes will be invaluable for mechanistic studies. For example, the incorporation of a fluorescent tag or a photoreactive group could allow for the visualization of the compound's subcellular localization and the identification of its binding partners.
Applications in Diverse Fields Beyond Traditional Medicinal Chemistry
While the initial focus on hexahydroimidazo[1,5-c]thiazoles has been in the context of medicinal chemistry, the unique structural and electronic properties of this scaffold suggest that its applications could extend to other scientific domains.
Future research could explore the following areas:
Materials Science: The fused heterocyclic system could serve as a building block for the synthesis of novel organic materials. For instance, related heterocyclic compounds have been investigated for their use in organic light-emitting diodes (OLEDs) and other electronic devices. The synthesis of phosphorescent platinum(II) complexes with related hexahydroimidazo[1,5-a]pyridine ligands highlights the potential for developing new photoactive materials.
Catalysis: The nitrogen and sulfur atoms within the hexahydroimidazo[1,5-c]thiazole scaffold could act as coordination sites for metal ions. This opens up the possibility of developing novel catalysts for a variety of organic transformations. The synthesis of chiral derivatives could lead to the development of asymmetric catalysts for enantioselective reactions.
Chemical Sensors: The ability of the heterocyclic core to interact with specific analytes could be exploited in the development of chemical sensors. By functionalizing the scaffold with appropriate recognition elements and signaling units, it may be possible to create sensors for the detection of metal ions, anions, or biologically important molecules.
Q & A
Q. What are the current methods for synthesizing (R)-Hexahydroimidazo[1,5-c]thiazole derivatives with high stereochemical control?
Methodological Answer: A biomimetic synthesis approach is widely used, involving a condensation reaction between cysteine derivatives and α-keto acids, followed by Edman degradation to achieve stereocontrol. This method yields 90–96% enantiopure products, as demonstrated in the synthesis of (+)-meyeniins A–C from Lepidium meyenii . Solvent-free Friedel-Crafts acylation (using Eaton’s reagent) is another efficient method for related imidazo-thiazole scaffolds, offering high selectivity and conversions (>90%) .
Q. How can structural elucidation of this compound derivatives be optimized?
Methodological Answer: X-ray crystallography of racemic mixtures is preferred over single enantiomers due to faster crystal formation. Circular dichroism (CD) spectroscopy complements crystallography by confirming absolute configurations. For example, (+)-meyeniin A’s structure was resolved using racemic crystallization and CD analysis .
Advanced Research Questions
Q. How do computational methods inform the design of this compound-based enzyme inhibitors?
Methodological Answer: In silico docking studies (e.g., targeting 5-lipoxygenase [5-LOX]) prioritize scaffolds based on energy scores and proximity (<4 Å) to catalytic metal ions. Indoline and hexahydroimidazo-thiazole derivatives exhibit optimal binding in 5-LOX’s hydrophobic pocket, validated by in vitro inhibition assays (IC50 values: 0.5–10 μM) .
Q. What strategies address contradictions in reported cytotoxic activities of this compound derivatives?
Methodological Answer: Discrepancies arise from cell line specificity and stereochemical variations. For instance, (+)-meyeniin A shows selective cytotoxicity (IC50 = 14.41 μM against HL-60 cells vs. >30 μM for A549/MCF-7), highlighting the need for enantiomer-specific bioactivity profiling . Dose-response assays across multiple cell lines (e.g., NCI-60 panel) are recommended for robust validation.
Q. Can biomimetic synthesis pathways replicate natural this compound derivatives isolated from Lepidium meyenii?
Methodological Answer: Yes. A biomimetic route combining cysteine-derived cyclization and oxidative dimerization successfully replicates natural products like meyeniins A–C. Key steps include pH-controlled condensation (pH 6–7) and H2O2-mediated oxidation, achieving >85% yield .
Q. What analytical techniques validate the purity of synthetic this compound compounds?
Methodological Answer: High-resolution mass spectrometry (HRMS) and <sup>1</sup>H/<sup>13</sup>C NMR are critical. For example, (+)-meyeniin A was characterized via HRMS ([M+H]<sup>+</sup> m/z 317.1124) and <sup>13</sup>C NMR (δ 172.3 ppm for thiazole C=S) . Purity is further confirmed by HPLC (≥95% by peak area) .
Key Research Challenges
- Stereochemical Complexity: Racemic crystallization remains superior for resolving configurations of chiral imidazo-thiazoles .
- Biological Specificity: Activity varies significantly between enantiomers (e.g., (R)- vs. (S)-forms), necessitating asymmetric synthesis .
- Methodological Gaps: Limited in vivo data on pharmacokinetics; future work should prioritize ADMET profiling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
